N,2-Dimethylpropanamide chemical properties
N,2-Dimethylpropanamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N,2-Dimethylpropanamide
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties of N,2-Dimethylpropanamide. Structured with scientific integrity, this guide provides field-proven insights into its synthesis, characterization, reactivity, and applications.
Introduction and Molecular Overview
N,2-Dimethylpropanamide, also known by its synonym N-methylisobutyramide, is a secondary amide with a branched alkyl group. Its structure consists of an isopropyl group attached to the carbonyl carbon and a methyl group on the amide nitrogen. This seemingly simple molecule possesses distinct physicochemical properties and reactivity patterns conferred by the steric hindrance of the isopropyl group and the electronic nature of the secondary amide linkage. These characteristics are fundamental to its synthesis, stability, and utility in various chemical applications.
Key Identifiers:
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Chemical Name: N,2-Dimethylpropanamide
Physicochemical Properties
The physical and chemical properties of N,2-Dimethylpropanamide are dictated by its molecular structure. The presence of the amide group allows for hydrogen bonding, influencing its boiling point and solubility, while the overall small size and alkyl nature define its other physical characteristics.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Melting Point | 20 °C | [1] |
| Boiling Point | 199.7 °C @ 760 mmHg110 °C @ 17 mmHg | [4][1] |
| Density | 0.861 - 0.909 g/cm³ | [1][4] |
| pKa (Predicted) | 16.36 ± 0.46 | [1] |
| Solubility | Expected to be soluble in polar solvents (e.g., water) and less soluble in non-polar solvents. | [5] |
The amide functional group makes the molecule polar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O oxygen). This leads to a relatively high boiling point for its molecular weight. Discrepancies in reported boiling points and densities are likely due to variations in measurement conditions, particularly pressure for the boiling point.[1][4]
Synthesis of N,2-Dimethylpropanamide
The most direct and common synthesis of N,2-Dimethylpropanamide involves the acylation of methylamine with an activated derivative of isobutyric acid, typically isobutyryl chloride. This is a standard nucleophilic acyl substitution reaction. The primary literature reference for the synthesis of this specific compound points to this established method.[1][3]
Caption: Synthesis of N,2-Dimethylpropanamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative procedure based on the standard Schotten-Baumann reaction conditions often used for this type of transformation.
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Reagent Preparation: Dissolve methylamine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Reaction Setup: Cool the flask to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Causality: The reaction is cooled to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. An inert atmosphere prevents reactions with atmospheric moisture.
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Addition of Acyl Chloride: Add isobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
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Causality: Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions. The base is present to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.
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Workup and Purification: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Spectroscopic and Spectrometric Analysis
The structure of N,2-Dimethylpropanamide can be unequivocally confirmed using a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on its molecular structure.
Table 2: Predicted Spectroscopic Data for N,2-Dimethylpropanamide
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | N-H | ~7.5-8.5 ppm (broad singlet) | Amide protons are typically deshielded and often appear as broad signals due to quadrupole broadening and exchange. |
| CH (methine) | ~2.3-2.8 ppm (septet) | The proton on the carbon alpha to the carbonyl is deshielded. It is split by the six adjacent methyl protons (n+1 = 7). | |
| N-CH₃ | ~2.7-2.9 ppm (doublet) | The methyl group on the nitrogen is split by the N-H proton (J ≈ 5 Hz). May appear as a singlet if H-D exchange occurs. | |
| C(CH₃)₂ | ~1.1-1.2 ppm (doublet) | The six equivalent protons of the two methyl groups are split by the single methine proton (n+1 = 2). | |
| ¹³C NMR | C=O | ~175-180 ppm | The carbonyl carbon of a secondary amide is highly deshielded. |
| CH (methine) | ~35-40 ppm | Carbon alpha to the carbonyl. | |
| N-CH₃ | ~25-30 ppm | Methyl carbon attached to nitrogen. | |
| C(CH₃)₂ | ~18-22 ppm | Equivalent carbons of the isopropyl methyl groups. | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (strong, sharp) | Characteristic of a secondary amide N-H bond. |
| C-H Stretch | 2870-2970 cm⁻¹ | Aliphatic C-H stretching. | |
| C=O Stretch | ~1640-1670 cm⁻¹ (strong) | The "Amide I" band, characteristic of the carbonyl group in an amide. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 101 | Corresponds to the molecular weight of the compound. |
| Major Fragments | m/z = 72, 58, 44 | Resulting from alpha-cleavage around the carbonyl group and McLafferty rearrangement. |
Reactivity and Chemical Behavior
The chemical reactivity of N,2-Dimethylpropanamide is centered on the amide functional group.
Amide Hydrolysis
Amides are relatively stable but can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions with heating.[4] Due to the steric hindrance from the isopropyl group, N,2-Dimethylpropanamide is more resistant to hydrolysis than less hindered amides.[3]
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Acid-Catalyzed Hydrolysis: The reaction involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] The products are isobutyric acid and methylammonium ion.
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Base-Promoted Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are the isobutyrate salt and methylamine.
Caption: Acid-Catalyzed Hydrolysis Workflow.
Reduction
Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4] The reduction of N,2-Dimethylpropanamide would yield N,2-dimethylpropan-1-amine, effectively converting the carbonyl group into a methylene (CH₂) group.
Applications in Research and Development
While a versatile intermediate in organic synthesis, N,2-Dimethylpropanamide has been specifically identified for its potential application in agriculture.
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Control of Plant Pathogens: The compound is cited for its use in treating, inhibiting, or preventing plant pathogenic diseases.[1] The amide functional group is present in many biologically active molecules and fungicides.[7][8] The specific mechanism of action for N,2-Dimethylpropanamide as a fungicide is not detailed in the available literature but likely involves the disruption of essential biological processes in the fungal cells.
Safety and Handling
N,2-Dimethylpropanamide is classified as a hazardous substance and requires careful handling.
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GHS Hazard Classification:
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Hazard Statements:
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Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Conclusion
N,2-Dimethylpropanamide is a secondary amide whose chemical properties are a direct consequence of its structure. Its synthesis is straightforward via standard amide bond formation. The molecule's characterization is readily achieved through modern spectroscopic methods, which reveal a unique fingerprint based on its N-methyl and isopropyl moieties. While possessing the typical reactivity of an amide, such as hydrolysis and reduction, its sterically hindered nature provides a degree of stability. Its noted application as a potential agent against plant pathogens underscores the continued importance of exploring simple organic structures for complex biological activities. Proper safety protocols are essential when handling this compound due to its irritant and harmful nature.
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